
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as 'IPE' and is a pyrazole-based compound that has shown promise in a variety of research areas.
作用機序
The mechanism of action of IPE is not fully understood, but it is believed to involve the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a critical role in neurological processes. By binding to this receptor, IPE may modulate the activity of these channels and affect neurological function.
Biochemical and Physiological Effects:
IPE has been shown to have several biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, IPE has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin. These effects may be related to the compound's potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
IPE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its affinity for the sigma-1 receptor makes it a useful tool for studying neurological processes. However, there are also limitations to its use. The complex synthesis process and the need for specific reagents and conditions make it more challenging to work with than other compounds.
将来の方向性
There are several future directions for research on IPE. One area of interest is the potential therapeutic applications of this compound in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of IPE and its effects on neurological function. Finally, the synthesis of IPE may be optimized to make it more accessible for use in lab experiments.
合成法
The synthesis of IPE is a complex process that involves several steps. The first step involves the preparation of 4-iodo-1H-pyrazole, which is then reacted with pyrrolidine to form the final product. This process requires specific reagents and conditions to ensure the desired outcome.
科学的研究の応用
IPE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. IPE has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPQSHKDHMZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)
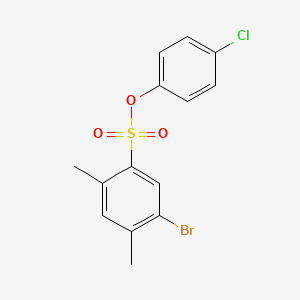
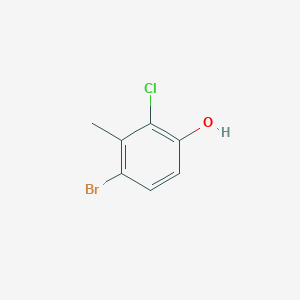
![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)
![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2693462.png)
![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)
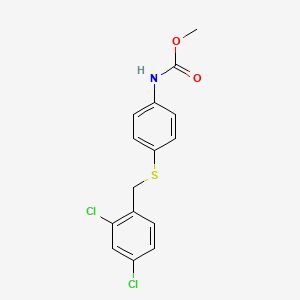
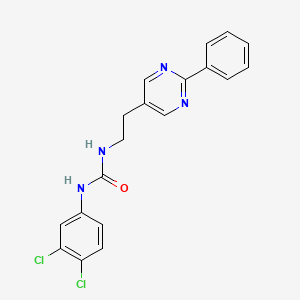
![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)
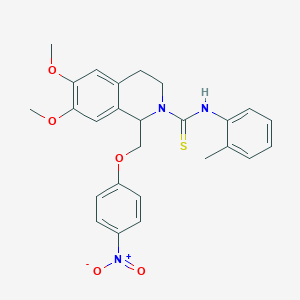
![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)